7-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the class of pyrrolo[2,3-d]pyrimidin-4-amine derivatives. These compounds are known for their potential therapeutic applications, particularly as inhibitors of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl groups: This step often involves Suzuki coupling reactions using phenylboronic acids.
Functionalization with ethoxy and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
7-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in various diseases due to its inhibitory effects on BTK.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition can prevent the activation and proliferation of B-cells. This makes the compound a potential therapeutic agent for autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another BTK inhibitor used in the treatment of certain cancers and autoimmune diseases.
Acalabrutinib: A more selective BTK inhibitor with fewer off-target effects compared to ibrutinib.
Uniqueness
7-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, which confer high selectivity and potency as a BTK inhibitor. Its favorable pharmacokinetic properties and reduced potential for off-target effects make it a promising candidate for further development .
Properties
Molecular Formula |
C26H21FN4O |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H21FN4O/c1-2-32-22-14-12-21(13-15-22)31-16-23(18-6-4-3-5-7-18)24-25(28-17-29-26(24)31)30-20-10-8-19(27)9-11-20/h3-17H,2H2,1H3,(H,28,29,30) |
InChI Key |
MTPRIWAXSQAJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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